molecular formula C14H17BrF3NO3 B8159942 tert-Butyl (2-(4-bromo-3-(trifluoromethyl)phenoxy)ethyl)carbamate

tert-Butyl (2-(4-bromo-3-(trifluoromethyl)phenoxy)ethyl)carbamate

Cat. No.: B8159942
M. Wt: 384.19 g/mol
InChI Key: JDFCSPXZPMFQDO-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(4-bromo-3-(trifluoromethyl)phenoxy)ethyl)carbamate is an organic compound notable for its unique structure that combines elements of aromatic bromine, trifluoromethyl groups, and carbamate esters. This complex molecular arrangement makes it significant in various fields of scientific research, including chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing tert-Butyl (2-(4-bromo-3-(trifluoromethyl)phenoxy)ethyl)carbamate involves multiple steps:

  • Starting Materials: : Preparation begins with 4-bromo-3-(trifluoromethyl)phenol, which is first activated.

  • Formation of Phenoxy Intermediate: : The phenol reacts with ethylene oxide under controlled conditions, forming 2-(4-bromo-3-(trifluoromethyl)phenoxy)ethanol.

  • Carbamate Formation: : The resulting intermediate is treated with tert-butyl chloroformate in the presence of a base to yield the final product, this compound.

Industrial Production Methods

On an industrial scale, the production of this compound requires meticulous control of temperature, pressure, and pH levels during each reaction step to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : It can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

  • Reduction: : The trifluoromethyl group can participate in reduction reactions under specific conditions.

  • Hydrolysis: : The carbamate group can be hydrolyzed to yield corresponding amines and alcohols.

Common Reagents and Conditions

  • Bases: : Sodium hydroxide or potassium carbonate for deprotonation.

  • Nucleophiles: : Ammonia or primary amines for substitution reactions.

  • Reducing Agents: : Lithium aluminum hydride for reduction processes.

Major Products Formed

  • Amines: : Via hydrolysis of the carbamate group.

  • Phenols: : Through substitution reactions involving the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-(4-bromo-3-(trifluoromethyl)phenoxy)ethyl)carbamate is used as a building block for the synthesis of more complex molecules, particularly in drug development and material science.

Biology

Its bioactive profile makes it a candidate for studies in biochemical assays, helping to understand enzyme interactions and cellular responses.

Medicine

Pharmaceutical research leverages this compound to explore new therapeutic agents, particularly targeting diseases where bromine and trifluoromethyl groups play a role in drug efficacy.

Industry

In industrial applications, it is often utilized in the formulation of specialty chemicals and materials that require robust stability and specific reactivity.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with molecular targets primarily through its bromine and trifluoromethyl groups. These interactions can inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Uniqueness

Tert-Butyl (2-(4-bromo-3-(trifluoromethyl)phenoxy)ethyl)carbamate is distinct due to its simultaneous incorporation of bromine, trifluoromethyl, and carbamate groups, which impart unique chemical reactivity and biological activity.

List of Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)phenoxyacetic acid: : Lacks the carbamate group but shares the aromatic bromine and trifluoromethyl components.

  • N-tert-Butyl-N'-[(2-bromo-4-(trifluoromethyl)phenoxy)ethyl]urea: : Similar structure with urea in place of carbamate, altering its biological interaction profile.

  • 2-(4-Bromo-3-(trifluoromethyl)phenoxy)ethanol: : Precursor in the synthesis, missing the carbamate moiety but similar in structure.

This is just a taste of the vast applications and intricate details surrounding this fascinating compound.

Properties

IUPAC Name

tert-butyl N-[2-[4-bromo-3-(trifluoromethyl)phenoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrF3NO3/c1-13(2,3)22-12(20)19-6-7-21-9-4-5-11(15)10(8-9)14(16,17)18/h4-5,8H,6-7H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFCSPXZPMFQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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